Benzyl dimethyldithiocarbamate
Description
Contextualization within Dithiocarbamate (B8719985) Chemistry and Applications
Dithiocarbamates are known for their ability to act as versatile ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This chelating property is fundamental to their use in various fields, including agriculture, medicine, and materials science. nih.gov The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial application as fungicides emerging during World War II. nih.govresearchgate.net Benzyl (B1604629) dimethyldithiocarbamate (B2753861), as a member of this family, inherits these foundational characteristics, which are further tailored by the presence of the benzyl group.
Dithiocarbamates are synthesized through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov The general structure allows for extensive functionalization by varying the amine precursor, leading to a vast library of dithiocarbamate derivatives with fine-tuned electronic and steric properties. mdpi.com
Historical Trajectory and Evolution of Research on Benzyl Dithiocarbamate Derivatives
The research into dithiocarbamates has a long history, with some foundational papers still holding relevance today. rsc.org Early synthetic methods for dithiocarbamates included the use of toxic and unstable reagents like isothiocyanates. acs.org Over time, more efficient and safer synthetic routes have been developed.
The synthesis of S-benzyl dithiocarbamates, in particular, has evolved significantly. Traditional one-pot reactions involved the use of amines, benzyl halides, and carbon disulfide. acs.org Subsequent research has introduced more advanced methods, including those mediated by methyl arenes, benzyl alcohols, and benzaldehydes. acs.org Modern synthetic strategies focus on greener chemistry, utilizing catalyst-free conditions, aqueous media, and multi-component reactions to improve efficiency and reduce environmental impact. tandfonline.comresearchgate.net Recent advancements include photochemical synthesis and methods employing α-diazo esters, highlighting the continuous innovation in the field. tandfonline.com
Contemporary Significance of Benzyl Dimethyldithiocarbamate in Chemical and Biological Sciences
In recent years, this compound and its derivatives have gained prominence due to their diverse biological activities and applications in various scientific domains.
In the realm of agricultural chemistry , dithiocarbamates have a well-established role as fungicides and herbicides. mdpi.combiosolveit.de Research has shown that certain substituted benzyl N,N-dialkyldithiocarbamates exhibit high activity against broad-leaved plants. tandfonline.com This has spurred further investigation into their potential as selective herbicides.
The biological sciences have seen a surge in research on the medicinal applications of benzyl dithiocarbamates. These compounds are being explored for their potential as enzyme inhibitors. For instance, studies have investigated their inhibitory effects on enzymes like mushroom tyrosinase, cholinesterases, and monoamine oxidases, suggesting potential therapeutic applications for conditions such as hyperpigmentation and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netacs.org The mechanism of inhibition often involves the chelation of metal ions within the enzyme's active site or interaction with critical amino acid residues. tandfonline.com
Furthermore, the ability of dithiocarbamates to form stable metal complexes has led to their investigation in medicinal imaging . bohrium.com Technetium-99m labeled dithiocarbamate complexes, for example, have been explored as radiopharmaceuticals for myocardial and brain imaging. bohrium.com The field of materials science also utilizes dithiocarbamate complexes as precursors for the synthesis of metal-sulfide nanomaterials. rsc.org
The ongoing research into this compound and its analogs continues to uncover new facets of their chemical reactivity and biological potential, solidifying their importance in modern scientific inquiry.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | benzyl N,N-dimethylcarbamodithioate | nih.gov |
| Molecular Formula | C₁₀H₁₃NS₂ | nih.gov |
| Molecular Weight | 211.4 g/mol | nih.gov |
| CAS Number | 7250-18-2 | nih.gov |
Research on Biological Activities of Benzyl Dithiocarbamate Derivatives
| Area of Research | Key Findings | Relevant Compounds |
| Enzyme Inhibition | - Noncompetitive and mixed-type inhibition of mushroom tyrosinase. nih.gov- Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease. researchgate.netacs.org- Inhibition of monoamine oxidase (MAO-A and MAO-B). researchgate.net- Inhibition of carbonic anhydrases, with potential for antiglaucoma action. nih.gov | - Benzyldithiocarbamate sodium salt nih.gov- p-xylidine-bis(dithiocarbamate) sodium salt nih.gov- S-benzyl dithiocarbamate derivatives researchgate.netacs.org- Morpholine dithiocarbamate nih.gov |
| Agricultural Applications | - Herbicidal activity against broad-leaved plants. tandfonline.com | - 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate tandfonline.com- 4-methoxybenzyl N,N-diethyldithiocarbamate tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZBIKHKXIJIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222809 | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-18-2 | |
| Record name | Phenylmethyl N,N-dimethylcarbamodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J8NV9CQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Benzyl Dimethyldithiocarbamate and Its Derivatives
One-Pot Reaction Strategies for Benzyl (B1604629) Dimethyldithiocarbamate (B2753861) Synthesis
One-pot synthesis represents an efficient strategy for preparing benzyl dithiocarbamates by combining multiple reaction steps in a single vessel, which minimizes the need for isolating intermediates and reduces solvent waste. A common and effective one-pot method involves the reaction of an amine, carbon disulfide, and a benzyl halide. researchgate.net This approach condenses the formation of the dithiocarbamate (B8719985) salt and its subsequent S-alkylation into a single synthetic operation.
An established one-pot, catalyst-free protocol has been developed for synthesizing a range of dithiocarbamate derivatives in an ethanol-water solvent system at room temperature. researchgate.net This method involves the condensation of a secondary amine, such as dimethylamine (B145610), with carbon disulfide, followed by the addition of a benzyl halide. Research indicates that reactions involving aliphatic amines and benzyl halides tend to produce higher yields compared to those with other alkyl halides. researchgate.net Another efficient transition metal-free synthesis utilizes N-tosylhydrazones, carbon disulfide, and amines in a one-pot reaction, which can also proceed from the corresponding carbonyl compounds without isolating the tosylhydrazone intermediate. nih.gov These strategies offer the advantages of operational simplicity and avoidance of hazardous solvents. researchgate.net
Multicomponent Reaction Approaches to S-Benzyl Dithiocarbamates from Para-Quinone Methides, Amines, and Carbon Disulfide
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. A notable MCR approach for synthesizing S-benzyl dithiocarbamates involves the reaction of para-quinone methides (p-QMs), amines, and carbon disulfide. acs.orgacs.org This method is particularly advantageous as it proceeds under catalyst- and additive-free conditions at room temperature, offering excellent yields in a short time frame. acs.orgacs.org
The reaction mechanism involves the 1,6-conjugate addition of dithiocarbamic acid, formed in situ from the amine and carbon disulfide, to the p-QM. acs.org This methodology has been successfully applied to a wide range of structurally and electronically diverse p-quinones, as well as various cyclic and acyclic secondary amines, demonstrating its broad substrate scope. acs.orgresearchgate.net For instance, the reaction of 2,6-di-tert-butyl-4-((4-methoxyphenyl)(phenyl)methylene)cyclohexa-2,5-dienone with different amines and carbon disulfide consistently produces the corresponding S-benzyl dithiocarbamates in high yields.
A similar triflic acid-promoted multicomponent synthesis has been reported using diazo compounds, carbon disulfide, and secondary amines, which also proceeds at room temperature to give the desired dithiocarbamates in good yields. researchgate.netrsc.org
Below is a table summarizing the results from a study on the multicomponent synthesis of S-benzyl dithiocarbamates.
| Entry | Amine | Product | Yield (%) |
| 1 | Dibenzylamine | 3a | 94 |
| 2 | N-benzyl-4-methoxybenzylamine | 3b | 92 |
| 3 | N-benzyl-4-chlorobenzylamine | 3c | 93 |
| 4 | N-benzyl-4-methylbenzylamine | 3d | 95 |
| 5 | N-benzyl-2-methoxybenzylamine | 3e | 90 |
| 6 | N-benzyl-2-picolylamine | 3k | 86 |
| 7 | Pyrrolidine (B122466) | 3l | 96 |
| 8 | Piperidine | 3m | 95 |
| 9 | Morpholine | 3n | 94 |
Data sourced from a study on multicomponent synthesis from p-Quinone Methides. acs.org
Mechanochemical Synthesis of Benzyl-N,N-Dimethyldithiocarbamate and its Metal Complexes
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free and environmentally friendly alternative to traditional solution-based synthesis. grossarchive.com.ngbeilstein-journals.org This technique has been successfully utilized to obtain metal-organic frameworks and other complex molecules. grossarchive.com.ng
The synthesis of benzyl-N,N-dimethyldithiocarbamate and its corresponding metal complexes, such as with Iron (III), has been achieved through mechanochemical methods. grossarchive.com.ng This solvent-free approach is considered a green methodology. While detailed procedural specifics and yield data are limited in the available abstracts, the strategy is noted for producing nanodisperse particles and materials with high surface area. grossarchive.com.ng The use of ball-milling can circumvent the need for toxic solvents and can be advantageous for reactions involving sensitive reagents. nih.gov
Synthetic Routes from Benzyl Chlorides and Tetraalkylthiuram Disulfides
A highly efficient and straightforward method for the synthesis of benzyl dithiocarbamates involves the reaction of benzyl chlorides with tetraalkylthiuram disulfides. researchgate.netresearchgate.netdntb.gov.ua This protocol is notable for being environmentally benign, often proceeding without a metal catalyst in water. researchgate.netresearchgate.net The reaction demonstrates broad substrate scope and is compatible with a wide variety of electron-donating and electron-withdrawing substituents on the benzyl chloride. dntb.gov.ua
This redox-neutral method uses inexpensive and readily available starting materials under mild conditions. researchgate.net A series of 34 different benzyl dithiocarbamates were synthesized in good to excellent yields by treating various benzyl halides with tetraalkylthiuram disulfides like tetramethyldithiuram disulfide (TMTD) in water. researchgate.net This approach provides a practical and scalable route to these compounds.
The table below illustrates the yields obtained for various substituted benzyl dithiocarbamates using this method.
| Entry | Benzyl Halide | Product | Yield (%) |
| 1 | Benzyl chloride | 3a | 94 |
| 2 | 4-Methylbenzyl chloride | 3b | 96 |
| 3 | 4-Methoxybenzyl chloride | 3c | 98 |
| 4 | 4-Fluorobenzyl chloride | 3d | 92 |
| 5 | 4-Chlorobenzyl chloride | 3e | 95 |
| 6 | 4-Bromobenzyl chloride | 3f | 96 |
| 7 | 4-Nitrobenzyl chloride | 3g | 90 |
| 8 | 2-Chlorobenzyl chloride | 3h | 89 |
Data represents yields from the reaction of substituted benzyl chlorides with TMTD in water. researchgate.net
Optimization of Reaction Conditions and Yield for Benzyl Dithiocarbamate Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of benzyl dithiocarbamates. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the reactants.
For the one-pot synthesis involving alkyl halides, carbon disulfide, and secondary amines, an ethanol-water solvent combination at room temperature has been identified as an effective and environmentally friendly option. researchgate.net A study optimizing the conversion of benzyl thiocyanate (B1210189) to S-alkyl carbodithioates found that a 1:1 water-ethanol mixture at room temperature provided an 80% yield, which increased slightly to 82% when heated to 60°C in ethanol. researchgate.net This suggests that for certain substrates, modest heating can be beneficial.
The table below summarizes the optimization for the reaction of benzyl thiocyanate with a morpholino-based dithiocarbamate salt. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Room Temp | 76 |
| 2 | Water | 60 | 78 |
| 3 | Ethanol | 60 | 82 |
| 4 | Water-Ethanol (1:1) | Room Temp | 80 |
Data adapted from a study on S-alkyl carbodithioate synthesis. researchgate.net
For the synthesis from benzyl halides and tetraalkylthiuram disulfides, water has been demonstrated as a highly effective medium, leading to excellent yields without the need for catalysts. researchgate.net The choice of the base can also be critical in certain synthetic routes to promote the reaction efficiently. dntb.gov.ua Ultimately, the optimal conditions depend on the specific synthetic strategy being employed.
Coordination Chemistry of Benzyl Dimethyldithiocarbamate Ligands and Metal Complexes
Complex Formation with Transition Metal Ions and Main Group Metals
Benzyl (B1604629) dimethyldithiocarbamate (B2753861) and its derivatives readily form complexes with a variety of metal ions. The dithiocarbamate (B8719985) moiety typically acts as a bidentate ligand, chelating to the metal center through its two sulfur atoms.
Zinc(II) Complexes of Benzyl Dithiocarbamates
Zinc(II) forms stable complexes with benzyl dithiocarbamate ligands. For instance, Zinc(II) N-benzylmethyl dithiocarbamate has been synthesized and characterized. These complexes are of interest due to the combined biological activities of both the zinc ion and the dithiocarbamate ligand. Zinc compounds are known to function as antioxidants and can play a role in inhibiting the proliferation of cancer cells.
Another example is Zinc(II) dibenzyldithiocarbamate (B1202937), which is a well-characterized organometallic compound. The synthesis of such complexes often involves the reaction of a zinc salt with a corresponding dithiocarbamate salt.
Table 1: Examples of Zinc(II) Benzyl Dithiocarbamate Complexes
| Compound Name | Abbreviation |
| Zinc(II) N-benzylmethyl dithiocarbamate | - |
| Zinc(II) dibenzyldithiocarbamate | - |
Iron(III) Complexes with Benzyl-N,N-Dimethyldithiocarbamate
Iron(III) readily forms complexes with dithiocarbamate ligands, including those with benzyl substituents. The general class of tris(N,N-dialkyldithiocarbamato)iron(III) complexes has been extensively studied. researchgate.net These complexes typically exhibit an octahedral coordination geometry around the iron(III) center. researchgate.net
A notable characteristic of these iron(III) complexes is the phenomenon of spin crossover, where the spin state of the iron center is sensitive to factors like temperature and the nature of the alkyl or benzyl substituents on the dithiocarbamate ligand. researchgate.net This behavior is consistent with an equilibrium between high-spin and low-spin states. researchgate.net The synthesis of these complexes is generally achieved through salt metathesis reactions. researchgate.netbiotech-asia.org
While specific studies focusing solely on benzyl dimethyldithiocarbamate are part of a broader class of dialkyl derivatives, the principles of their formation and magnetic properties are expected to be similar.
Organotin(IV) Dithiocarbamate Complexes Bearing Benzyl Derivatives
Organotin(IV) complexes of dithiocarbamates are a significant area of research in medicinal chemistry. researchgate.net Studies have been conducted on organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes. researchgate.net These complexes are synthesized by reacting an organotin(IV) chloride with N-ethylbenzylamine in the presence of carbon disulfide. researchgate.net
Two such derivatives that have been synthesized and characterized are dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate and triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate. researchgate.net A range of analytical techniques, including elemental analysis, IR spectroscopy, NMR spectroscopy, and X-ray crystallography, have been used to comprehensively characterize these compounds. researchgate.net The biological effects of organotin compounds are influenced by the number and nature of the organic substituents on the tin atom. jddtonline.info
Table 2: Synthesized Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes researchgate.net
| Compound | Abbreviation |
| dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate | ONBDC 1 |
| triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate | ONBDC 2 |
Divalent Manganese(II), Cobalt(II), Nickel(II), Zinc(II), and Copper(II) Complexes with Benzyl 4-Amino Antipyrinyl Dithiocarbamates
A novel dithiocarbamate ligand, benzyl 4-amino antipyrinyl dithiocarbamate (BAC), has been synthesized from 4-amino antipyrine, potassium hydroxide (B78521), carbon disulfide, and benzyl halide in dimethylformamide. researchgate.net This ligand has been used to synthesize a series of new complexes with divalent transition metal ions: Mn(II), Co(II), Ni(II), Zn(II), and Cu(II). researchgate.net
The general formula for these complexes is [M(BAC)₂]Cl₂. researchgate.net The formation of these complexes involves the addition of an aqueous solution of the respective bivalent metal chloride to the BAC ligand with constant stirring. researchgate.net The characterization of these novel complexes has been carried out using various physical and spectral methods, including elemental analyses, molar conductance, magnetic susceptibility, ¹H NMR, FT-IR, and UV-Vis spectroscopy. researchgate.net
Table 3: Divalent Transition Metal Complexes of Benzyl 4-Amino Antipyrinyl Dithiocarbamate (BAC) researchgate.net
| Metal Ion (M) | Complex Formula |
| Manganese(II) | [Mn(BAC)₂]Cl₂ |
| Cobalt(II) | [Co(BAC)₂]Cl₂ |
| Nickel(II) | [Ni(BAC)₂]Cl₂ |
| Zinc(II) | [Zn(BAC)₂]Cl₂ |
| Copper(II) | [Cu(BAC)₂]Cl₂ |
Gold(I) and Gold(III) Complexes Featuring Benzyl-Substituted Dithiocarbamate Ligands
Gold(I) and Gold(III) complexes with dithiocarbamate ligands have been extensively studied for their potential therapeutic properties. mdpi.com Dithiocarbamate ligands are known to efficiently stabilize the Au(III) cation. nih.gov The synthesis of dithiocarbamate gold(III) cyclometalated complexes has been achieved by reacting a cyclometalated gold complex with a sodium dialkyldithiocarbamate, including those with benzyl substituents. ebsco.com
Research has shown that gold(III) complexes with dithiocarbamate ligands containing dibenzyl substitution can be synthesized. sysrevpharm.org However, in some studies, these dibenzyl-substituted complexes have shown lower activity compared to those with smaller aliphatic chains like methyl or ethyl groups, a difference potentially attributed to the steric hindrance of the large dibenzyl group. sysrevpharm.org
Ligand Versatility and Chelation Properties of this compound
Dithiocarbamate ligands, including this compound, are remarkably versatile in their coordination chemistry. This versatility stems from the resonance forms of the dithiocarbamate anion, which results in significant π-character in the MS₂C chelate ring. sysrevpharm.org
The primary mode of coordination for dithiocarbamate ligands is as a bidentate chelating agent, forming a stable four-membered ring with the metal center through the two sulfur atoms. This chelation enhances the stability of the resulting metal complex. However, dithiocarbamates can also exhibit other coordination modes, including monodentate, where only one sulfur atom binds to the metal, and bridging, where the ligand coordinates to two different metal centers. sysrevpharm.org
The presence of the benzyl group on the nitrogen atom can influence the electronic properties of the dithiocarbamate ligand and can also introduce steric effects that may affect the geometry and stability of the resulting metal complexes. The ability of dithiocarbamate ligands to form stable complexes with a wide range of metals in various oxidation states makes them valuable in many areas of chemistry.
Influence of Substituents on the Coordination Behavior and Stereochemistry of Metal Complexes
The coordination behavior and resulting stereochemistry of metal complexes with this compound ligands are significantly influenced by the electronic and steric properties of substituents on the benzyl group. These modifications can alter the electron density on the sulfur donor atoms and create steric hindrance around the metal center, thereby dictating the coordination geometry and the stability of the complex.
Electronic Effects:
Electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group can modulate the electron-donating ability of the dithiocarbamate ligand. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), in the para position increase the electron density on the sulfur atoms. This enhanced electron-donating capacity generally leads to the formation of more stable metal complexes. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), decrease the electron density on the sulfur atoms, which can weaken the metal-sulfur bond.
The electronic nature of the substituents can also influence the redox properties of the metal complexes. For instance, the presence of electron-donating groups can make the metal center more susceptible to oxidation, while electron-withdrawing groups can stabilize lower oxidation states.
Steric Effects:
The size and position of substituents on the benzyl group can impose steric constraints that influence the coordination number and geometry of the metal complex. Bulky substituents, particularly in the ortho positions, can hinder the close approach of multiple ligands to the metal center. This steric hindrance may favor the formation of complexes with lower coordination numbers or distorted geometries. For example, while many dithiocarbamate complexes with unsubstituted benzyl ligands might adopt a square planar or octahedral geometry, the presence of a bulky ortho substituent could lead to a tetrahedral or a distorted square planar geometry to alleviate steric strain.
In dimeric or polymeric structures, steric bulk can prevent the formation of bridging interactions that are observed in less hindered analogues. For example, in a series of mercury(II) bis(N,N-dialkyldithiocarbamate) compounds, it was observed that smaller alkyl groups allowed for the formation of dimeric structures through bridging dithiocarbamate ligands, whereas bulkier substituents precluded such interactions, resulting in monomeric species. mdpi.com A similar trend can be anticipated for substituted this compound ligands.
The interplay between electronic and steric effects ultimately determines the final stereochemistry of the metal complex. For instance, a substituent might have a favorable electronic effect for strong coordination but may be too sterically demanding, leading to a compromise in the coordination geometry.
Advanced Structural Characterization of Benzyl Dithiocarbamate Metal Complexes
The elucidation of the precise structure of this compound metal complexes relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the bonding, geometry, and electronic properties of these coordination compounds.
Spectroscopic Analysis (NMR, FT-IR, UV-Vis, Mass Spectrometry) in Complex Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic framework of the this compound ligand upon coordination to a diamagnetic metal center (e.g., Zn(II), Cd(II), Hg(II)). The chemical shifts of the protons and carbons in the vicinity of the metal center can provide information about the coordination environment. For instance, the protons of the methylene (B1212753) group (-CH₂-) in the benzyl moiety and the methyl groups (-CH₃) attached to the nitrogen atom are sensitive to the coordination event. Upon complexation, a downfield or upfield shift of these signals can be observed, indicating a change in the electronic environment. In paramagnetic complexes (e.g., with Ni(II) or Cu(II)), NMR spectra are often broadened and exhibit large shifts, which can provide information about the magnetic properties and the spin distribution within the complex. researchgate.net
Interactive Data Table: Representative ¹H NMR Spectral Data for a Diamagnetic Zinc(II) Dithiocarbamate Complex
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons | 7.20-7.40 | Multiplet |
| Methylene protons (-CH₂-) | 4.80 | Singlet |
| Methyl protons (-CH₃) | 3.50 | Singlet |
| Note: This is a representative table based on typical values for similar dithiocarbamate complexes. |
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is instrumental in determining the coordination mode of the dithiocarbamate ligand. The key vibrational bands of interest are the ν(C-N) (thioureide) and ν(C-S) stretching frequencies. The position of the ν(C-N) band, typically found in the range of 1450-1550 cm⁻¹, provides insight into the partial double bond character of the C-N bond. A shift to higher frequency upon complexation compared to the free ligand suggests an increase in the double bond character, which is indicative of bidentate coordination of the dithiocarbamate ligand. The presence of a single strong ν(C-S) band in the region of 950-1050 cm⁻¹ is also characteristic of a symmetrically chelated bidentate ligand. sysrevpharm.org The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) bonds.
Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for a Typical this compound Metal Complex
| Vibrational Mode | Free Ligand (Typical Range) | Metal Complex (Typical Range) |
| ν(C-N) | 1450-1480 | 1480-1520 |
| ν(C-S) | 980-1020 | 990-1010 |
| ν(M-S) | - | 350-450 |
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of dithiocarbamate complexes typically exhibit intense absorption bands in the UV region, which are assigned to intraligand π→π* and n→π* transitions within the NCS₂ chromophore. researchgate.net In the case of transition metal complexes, additional bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For example, square planar Ni(II) dithiocarbamate complexes often show characteristic d-d transition bands in the visible region.
Interactive Data Table: Typical UV-Vis Absorption Maxima (λₘₐₓ) for this compound Metal Complexes in Solution
| Metal Ion | λₘₐₓ (nm) | Assignment |
| Zn(II) | ~260, ~280 | Intraligand (π→π*) |
| Ni(II) | ~270, ~330, ~390 | Intraligand, LMCT |
| Cu(II) | ~275, ~440 | Intraligand, LMCT |
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the metal complexes. Techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can provide the mass of the intact molecular ion, confirming the composition of the complex. The fragmentation pattern can offer structural information, often showing the sequential loss of ligands or parts of the ligand framework. For instance, a common fragmentation pathway involves the loss of a benzyl group or the entire dithiocarbamate ligand.
Single-Crystal X-ray Crystallography Studies of Benzyl Dithiocarbamate Coordination Compounds
For this compound metal complexes, X-ray crystallography can confirm the coordination number and geometry of the metal center. For example, it can distinguish between a square planar, tetrahedral, or octahedral arrangement of the ligands around the metal ion. The M-S bond lengths and the S-M-S bite angle of the chelating dithiocarbamate ligand are crucial parameters obtained from these studies. In symmetrically chelated bidentate dithiocarbamate ligands, the two M-S bond lengths are typically very similar.
Interactive Data Table: Representative Crystallographic Data for a Hypothetical Square Planar Ni(II) Bis(this compound) Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ni-S1 Bond Length (Å) | 2.205 |
| Ni-S2 Bond Length (Å) | 2.208 |
| S1-Ni-S2 Bite Angle (°) | 79.5 |
| C-N Bond Length (Å) | 1.33 |
| Note: This data is representative and based on typical values for similar Ni(II) dithiocarbamate complexes. |
Biological Activities and Therapeutic Potential of Benzyl Dimethyldithiocarbamate and Its Analogs
Antineoplastic and Cytotoxic Investigations
The potential of benzyl (B1604629) dimethyldithiocarbamate (B2753861) and its analogs as anticancer agents represents a significant area of research. These compounds, particularly when complexed with metals such as tin, have demonstrated potent cytotoxic effects against various cancer cell lines.
Organometallic compounds, including organotin (IV) dithiocarbamates, are being actively investigated as alternatives to traditional chemotherapy agents. A synthetic compound, Diphenyltin (IV) N-benzylmethyldithiocarbamate, was evaluated for its activity against the MCF-7 human breast cancer cell line. The study determined that the compound was highly potent in inhibiting the growth of these cancer cells, exhibiting a half-maximal inhibitory concentration (IC50) value of 69.640 ppm. Further research into related diphenyltin(IV) dithiocarbamate (B8719985) compounds has highlighted their potential against other cancer cell lines, such as A549 human lung cancer cells, where they displayed enhanced cytotoxicity compared to the platinum-based drug cisplatin.
The cytotoxic effects of benzyl dimethyldithiocarbamate analogs have been extensively studied in the context of leukemia. A key study investigated the impact of three organotin (IV) complexes derived from N-methyl-N-benzyldithiocarbamate on Jurkat E6.1 human T-lymphoblastic leukemia cells. The study found that these compounds possessed potent cytotoxic potential. The dibutyltin(IV), diphenyltin(IV), and triphenyltin(IV) complexes exhibited IC50 values of 0.23 µM, 0.58 µM, and 0.28 µM, respectively. The dibutyltin(IV) complex, in particular, displayed the strongest effect and showed selective toxicity towards the Jurkat leukemia cells compared to normal cell lines, marking it as a promising lead compound for further development. Subsequent research on a broader series of organotin(IV) dithiocarbamates confirmed their ability to induce cell death in Jurkat E6.1 cells via apoptosis and to cause cell cycle arrest at low concentrations.
Table 2: Cytotoxic Activity (IC50) of this compound Analogs on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Diphenyltin (IV) N-benzylmethyldithiocarbamate | MCF-7 (Breast Cancer) | 69.640 ppm |
| Dibutyltin(IV) N-methyl-N-benzyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.23 ± 0.01 µM |
| Diphenyltin(IV) N-methyl-N-benzyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.58 ± 0.05 µM |
Enzyme Modulation and Inhibition Studies
The therapeutic potential of this compound and its analogs is significantly linked to their ability to interact with and modulate the activity of various key enzymes involved in physiological and pathological processes. These interactions form the basis of their investigated effects in a range of diseases.
A key area of investigation for benzyl dithiocarbamate analogs has been their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy in the management of Alzheimer's disease.
Research into a series of synthesized S-benzyl dithiocarbamates has revealed promising multi-target inhibitors. In one study, a series of thirty S-benzyl dithiocarbamates were synthesized and evaluated for their inhibitory action. Among these, certain analogs demonstrated notable efficacy. For instance, 2-(trifluoromethyl)benzyl azepane-1-carbodithioate was identified as a potent inhibitor of both AChE and BChE. Another analog, compound 16 from the same series, also exhibited significant inhibitory potential against both cholinesterase enzymes.
In a separate study, a novel series of dithiocarbamates was synthesized from 4-(trifluoromethyl)benzyl chloride. Several of these compounds displayed potent inhibitory activity. Notably, compound 2g in this series was the most potent AChE inhibitor, while compound 2f was particularly effective against BChE, even more so than the standard drug donepezil. nih.gov One synthesized S-benzyl dithiocarbamate, compound 3e , showed considerable acetylcholinesterase inhibitory activity, registering at 51.70% inhibition at a concentration of 20 μM. acs.org
These findings highlight the potential of the S-benzyl dithiocarbamate scaffold as a source for the development of new cholinesterase inhibitors. The variations in potency among the different analogs underscore the importance of the specific substitutions on the benzyl and dithiocarbamate moieties in determining their interaction with the active sites of AChE and BChE.
Table 1: Cholinesterase Inhibitory Activity of Benzyl Dithiocarbamate Analogs
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(Trifluoromethyl)benzyl azepane-1-carbodithioate | Acetylcholinesterase (AChE) | 4.37 ± 0.94 |
| Butyrylcholinesterase (BChE) | 14.9 ± 1.11 | |
| Compound 16 | Acetylcholinesterase (AChE) | 1.39 ± 0.07 (µg/mL) |
| Butyrylcholinesterase (BChE) | 1.52 ± 0.14 (µg/mL) | |
| Compound 2g (from 4-(trifluoromethyl)benzyl chloride) | Acetylcholinesterase (AChE) | 0.53 ± 0.001 |
| Compound 2f (from 4-(trifluoromethyl)benzyl chloride) | Butyrylcholinesterase (BChE) | 1.39 ± 0.041 |
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). Benzyl dithiocarbamate analogs have been explored for their ability to modulate these enzymes.
In a study evaluating a library of S-benzyl dithiocarbamates, several compounds were identified as potent inhibitors of both MAO-A and MAO-B. This dual inhibitory action is a sought-after characteristic for potential multi-target drugs for complex neurological disorders. For example, one derivative, compound 11 , demonstrated strong inhibition of both isoforms with IC₅₀ values in the low micromolar range. Another analog, compound 16 , which also showed cholinesterase inhibition, was found to be a potent inhibitor of both MAO enzymes, with a notable selectivity towards MAO-B.
The ability of these compounds to inhibit both MAO isoforms suggests that the benzyl dithiocarbamate scaffold can be optimized to achieve either selective or dual-targeting agents. The structural features of the analogs play a critical role in their affinity and selectivity for the distinct active sites of MAO-A and MAO-B.
Table 2: Monoamine Oxidase Inhibitory Activity of S-Benzyl Dithiocarbamate Analogs
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 11 | MAO-A | 1.14 ± 0.03 |
| MAO-B | 1.01 ± 0.16 | |
| Compound 16 | MAO-A | 44.9 ± 1.54 |
| MAO-B | 2.85 ± 0.21 |
The inhibitory activity of benzyl dithiocarbamates and their analogs extends beyond cholinesterases and monoamine oxidases. A significant body of research has highlighted their potent inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
Dithiocarbamates, as a class, have been shown to be highly effective inhibitors of various CA isoforms. Studies have demonstrated that these compounds act by coordinating to the zinc ion in the enzyme's active site. Research on a range of N-mono- and N,N-disubstituted dithiocarbamates revealed potent inhibition against two β-carbonic anhydrases from the pathogen Mycobacterium tuberculosis, with efficacy ranging from subnanomolar to micromolar levels. researchgate.net Similarly, dithiocarbamates incorporating aliphatic, aromatic, and heterocyclic scaffolds have been reported as efficient inhibitors of the α-carbonic anhydrase from Neisseria gonorrhoeae, with inhibition constants (Kᵢ) ranging from 83.7 to 827 nM. nih.govnih.gov
Another enzyme system targeted by dithiocarbamate analogs is urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a promising strategy for combating these infections.
The broad-spectrum enzyme inhibitory profile of dithiocarbamates, including benzyl derivatives, suggests a versatile chemical scaffold that can be adapted to target a variety of enzymes by modifying its substituents.
Table 3: Inhibition of Carbonic Anhydrase (from N. gonorrhoeae) by Dithiocarbamate Analogs
| Compound | Target Enzyme | Kᵢ (nM) |
|---|---|---|
| Compound 1 | NgCA | 83.7 |
| Compound 20 | NgCA | 84.4 |
| Compound 29 | NgCA | 136 |
Antioxidant Properties and Modulation of Reactive Oxygen Species
Dithiocarbamates are well-known for their antioxidant properties, which are often attributed to their ability to chelate metal ions and scavenge free radicals. This capacity to modulate reactive oxygen species (ROS) is a crucial aspect of their biological activity, as oxidative stress is implicated in the pathogenesis of many diseases.
Research has demonstrated the free radical scavenging potential of benzyl dithiocarbamate analogs. In one study, a synthesized S-benzyl dithiocarbamate (compound 3e ) exhibited significant antioxidant activity, showing 63.52% scavenging at a 20 μM concentration. acs.org Further studies on related structures, such as dithiocarbamic flavanones, have provided more detailed insights. For instance, 6,8-dibromoflavanones with pyrrolidinyl (5h ) and N-morpholinyl (5j ) dithiocarbamate moieties were found to be highly active in the DPPH radical scavenging assay, with IC₅₀ values around 120 nM. mdpi.com An N-morpholinyl substituted 6,8-diiodoflavanone (5o ) was even more potent, with an IC₅₀ of 13 nM. mdpi.com
The mechanism behind this antioxidant activity is believed to involve the stabilization of free radical intermediates. By reducing the levels of damaging ROS, these compounds can protect cells from oxidative damage, which may contribute to their therapeutic effects in various conditions, including neurodegenerative and inflammatory diseases.
Table 4: Antioxidant Activity (DPPH Assay) of Dithiocarbamate Analogs
| Compound | Antioxidant Activity |
|---|---|
| S-benzyl dithiocarbamate 3e | 63.52 ± 1.15% scavenging at 20 µM |
| 6,8-dibromoflavanone 5h (pyrrolidinyl) | IC₅₀ ≈ 120 nM |
| 6,8-dibromoflavanone 5j (N-morpholinyl) | IC₅₀ ≈ 120 nM |
| 6,8-diiodoflavanone 5o (N-morpholinyl) | IC₅₀ = 13 nM |
Anti-inflammatory Investigations
The anti-inflammatory potential of dithiocarbamates, including benzyl derivatives, is a significant area of research. mdpi.com The primary mechanism underlying this activity is the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as adhesion molecules such as ICAM-1.
Studies on dithiocarbamate analogs like pyrrolidine (B122466) dithiocarbamate (PDTC) and diethyldithiocarbamate (B1195824) (DDTC) have firmly established their ability to block NF-κB activation. uni-regensburg.denih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds effectively suppress the downstream cascade of inflammatory mediator production. For example, PDTC has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and other pro-inflammatory genes in vivo. While direct studies quantifying the inhibition of specific cytokines by this compound are emerging, the well-documented role of the dithiocarbamate moiety as a powerful NF-κB inhibitor provides a strong rationale for the anti-inflammatory effects observed in this class of compounds. This inhibition of a central inflammatory pathway suggests their potential utility in treating a variety of inflammatory conditions.
Antiparasitic Activity (e.g., Leishmaniasis, Schistosoma mansoni)
This compound and its analogs have demonstrated significant activity against various parasites, positioning them as potential leads for the development of new antiparasitic agents.
Antileishmanial Activity: Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. Several studies have highlighted the efficacy of benzyl-containing compounds against these parasites. In one study, a series of symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes were active against Leishmania promastigotes at low micromolar concentrations, with 50% effective concentrations (EC₅₀) ranging from 1.57 to 8.30 μM. nih.gov Research into amidoxime-based compounds identified a hit molecule, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxybenzimidamide, which showed an IC₅₀ of 7.9 µM against the intracellular amastigote form of Leishmania amazonensis. nih.gov Further optimization of this scaffold led to derivatives with even greater potency, exhibiting IC₅₀ values as low as 0.3 µM against intracellular amastigotes. nih.gov
Antischistosomal Activity: Schistosomiasis, caused by blood flukes of the genus Schistosoma, is another major parasitic disease. Research has shown that benzyl derivatives can be effective against Schistosoma mansoni. An imidazolidinic derivative, 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05), demonstrated outstanding activity against adult S. mansoni worms in vitro. nih.gov In subsequent in vivo studies in mice, oral administration of this compound led to a significant reduction in the average worm burden, with the greatest reduction reaching 70.5%. nih.gov
The antiparasitic action of dithiocarbamates is often linked to their ability to chelate metals within essential parasitic enzymes, thereby disrupting critical biological functions in the parasite.
Table 5: Antiparasitic Activity of Benzyl Dithiocarbamate Analogs
| Compound/Analog | Target Parasite | Activity Metric | Value (µM) |
|---|---|---|---|
| Symmetric Au(I) benzyl N-heterocyclic carbenes | Leishmania spp. (promastigotes) | EC₅₀ Range | 1.57 - 8.30 |
| Benzyl-dihydrofuran derivative | L. amazonensis (amastigotes) | IC₅₀ | 7.9 |
| Optimized Benzyl-dihydrofuran derivative | L. amazonensis (amastigotes) | IC₅₀ | 0.3 |
| 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | Schistosoma mansoni (in vivo) | Worm Burden Reduction | Up to 70.5% |
Neurological Applications: Potential for Alzheimer's Disease Treatment
Recent research has explored the potential of this compound analogs, specifically S-benzyl dithiocarbamates, as therapeutic agents for Alzheimer's disease. tandfonline.comnih.gov The multifaceted nature of Alzheimer's pathology, which includes cholinergic deficits and oxidative stress, has led scientists to investigate compounds with multiple mechanisms of action. One area of focus is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. researchgate.net By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. researchgate.net
A study involving the multicomponent synthesis of various S-benzyl dithiocarbamates identified a particular compound with promising biological activities relevant to Alzheimer's disease treatment. tandfonline.comnih.gov This research highlighted a specific synthesized analog, referred to as compound 3e, which demonstrated both acetylcholinesterase inhibitory and antioxidant properties. tandfonline.comnih.gov The antioxidant activity is also significant, as oxidative stress is considered a key factor in the neuronal damage observed in Alzheimer's disease.
The findings from this research indicate that one of the synthesized S-benzyl dithiocarbamates exhibited considerable acetylcholinesterase (AChE) inhibitory activity, showing 51.70 + 5.63% inhibition at a concentration of 20 μm. tandfonline.comnih.gov The same compound also displayed notable antioxidant activity, with a value of 63.52 ± 1.15 at the same concentration. tandfonline.comnih.gov
Table 1: In Vitro Biological Activities of a Synthesized S-Benzyl Dithiocarbamate Analog
| Compound ID | Biological Activity | Result (at 20 µM) |
|---|---|---|
| 3e | Acetylcholinesterase (AChE) Inhibition | 51.70 + 5.63% |
Herbicidal Activities of Benzyl N,N-Dialkyldithiocarbamates against Agricultural Plants
Benzyl N,N-dialkyldithiocarbamates have been investigated for their herbicidal properties, demonstrating varying degrees of efficacy against different types of agricultural plants. Research has shown that the structure of these compounds plays a crucial role in their activity, with certain analogs exhibiting high potency against specific weed categories.
Studies on a range of synthesized dithiocarbamates revealed that several benzyl N,N-dialkyldithiocarbamates showed high herbicidal activity against both radish and barnyardgrass. tandfonline.com Specifically, compounds such as N-methyl-N-ethyl-, N-methyl-N-n-propyl-, N,N-diethyl-, and N,N-diisopropyl-dithiocarbamates were found to be effective. tandfonline.com In contrast, N-monoalkyl-, N,N-diaryl-, and N,N-diaralkyl-dithiocarbamates were not as active. tandfonline.com
Furthermore, the introduction of substituents onto the benzyl ring was found to influence the herbicidal spectrum. tandfonline.com For instance, some substituted benzyl N,N-dialkyldithiocarbamates, such as 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate and 4-methoxybenzyl N,N-diethyldithiocarbamate, displayed high activity against broad-leaved plants. tandfonline.com However, these substituted compounds were generally less active against graminaceous plants, with the exception of 4-cyanobenzyl N,N-diisopropyldithiocarbamate. tandfonline.com
In a separate line of research, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which are structurally related to benzylamine (B48309) derivatives, were designed and evaluated for their herbicidal effects. nih.gov One compound from this series, I-26, demonstrated complete inhibition (100%) of Portulaca oleracea (common purslane) and Abutilon theophrasti (velvetleaf) at a concentration of 10 mg/L in laboratory bioassays. nih.gov Another compound, I-05, showed excellent post-emergence herbicidal activity against Echinochloa crusgalli (barnyardgrass) and Abutilon theophrasti when applied at a rate of 150 g/ha. nih.gov
Table 2: Herbicidal Activity of Benzyl Dithiocarbamate Analogs and Related Compounds
| Compound/Analog | Target Plant(s) | Observed Activity |
|---|---|---|
| Benzyl N-methyl-N-ethyldithiocarbamate | Radish, Barnyardgrass | High activity |
| Benzyl N-methyl-N-n-propyldithiocarbamate | Radish, Barnyardgrass | High activity |
| Benzyl N,N-diethyldithiocarbamate | Radish, Barnyardgrass | High activity |
| Benzyl N,N-diisopropyldithiocarbamate | Radish, Barnyardgrass | High activity |
| 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate | Broad-leaved plants | High activity |
| 4-methoxybenzyl N,N-diethyldithiocarbamate | Broad-leaved plants | High activity |
| Substituted benzyl N,N-dialkyldithiocarbamates | Graminaceous plants | Less active |
| I-26 (N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide) | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L |
Table of Compounds
| Compound Name |
|---|
| This compound |
| S-benzyl dithiocarbamates |
| Acetylcholine |
| Benzyl N-methyl-N-ethyldithiocarbamate |
| Benzyl N-methyl-N-n-propyldithiocarbamate |
| Benzyl N,N-diethyldithiocarbamate |
| Benzyl N,N-diisopropyldithiocarbamate |
| 4-dimethylaminobenzyl N-methyl-N-ethyldithiocarbamate |
| 4-methoxybenzyl N,N-diethyldithiocarbamate |
| 4-cyanobenzyl N,N-diisopropyldithiocarbamate |
Mechanistic Investigations of Benzyl Dimethyldithiocarbamate in Biological Systems
Metal Chelation as a Key Mechanism of Action
Benzyl (B1604629) dimethyldithiocarbamate (B2753861), as a member of the dithiocarbamate (B8719985) class of compounds, exhibits a potent capacity for metal chelation. This property is a cornerstone of its biological activity and is attributed to the presence of the dithiocarbamate functional group (-NCS₂⁻), which acts as a highly effective bidentate ligand. The two sulfur atoms of this group readily form strong coordinate bonds with a wide array of metal ions, leading to the formation of stable chelate rings. nih.govnih.gov
Dithiocarbamates are classified as "soft" ligands, demonstrating a particular affinity for soft metal ions such as copper (Cu²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). However, they also form stable complexes with various transition metals including zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺), as well as some main group metals. bohrium.comsemanticscholar.org The stability of these metal-dithiocarbamate complexes is a critical factor in their biological effects, as it can lead to the sequestration of essential metal ions or the detoxification of heavy metals.
The primary binding mode of dithiocarbamates to metals is through a symmetrical chelation, where both sulfur atoms coordinate to the metal center. nih.gov However, other coordination modes, such as monodentate and anisobidentate, are also possible depending on the specific metal ion and the steric and electronic properties of the substituents on the nitrogen atom. bohrium.com The benzyl group in benzyl dimethyldithiocarbamate can influence the lipophilicity of the resulting metal complex, which in turn can affect its transport across biological membranes and its distribution within biological systems.
The efficiency of metal removal by dithiocarbamates is influenced by the nature of the substituents on the nitrogen atom. For instance, studies have shown that the metal chelating ability of diphenyldithiocarbamate is greater than that of diethyldithiocarbamate (B1195824), suggesting that aromatic substituents can enhance chelation. nih.gov This principle underscores the importance of the benzyl group in the activity of this compound.
Table 1: Metal Ions Chelated by Dithiocarbamates and Their Biological Relevance
| Metal Ion | Biological Role/Toxicity | Interaction with Dithiocarbamates | Potential Consequence of Chelation |
| Copper (Cu²⁺) | Essential cofactor for various enzymes | Forms highly stable complexes | Disruption of normal enzymatic function, potential anticancer activity |
| Zinc (Zn²⁺) | Essential for enzyme structure and function, immune response | Forms stable complexes | Inhibition of zinc-dependent enzymes, modulation of signaling pathways |
| Lead (Pb²⁺) | Toxic heavy metal, neurotoxin | Strong chelation leading to excretion | Detoxification and removal from the body |
| Cadmium (Cd²⁺) | Toxic heavy metal, carcinogen | Effective chelator for detoxification | Removal from tissues and enhanced excretion |
| Mercury (Hg²⁺) | Highly toxic heavy metal, neurotoxin | Forms very stable complexes | Detoxification and mitigation of toxicity |
Elucidation of Direct Enzyme Inhibition Pathways
The ability of this compound and other dithiocarbamates to chelate metal ions is directly linked to their capacity to inhibit metalloenzymes. Many enzymes rely on a metal ion cofactor within their active site for catalytic activity. By sequestering this essential metal ion, dithiocarbamates can effectively inactivate the enzyme.
A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov X-ray crystallography studies have revealed that dithiocarbamates can coordinate to the zinc ion in the active site of human carbonic anhydrase II (hCA II) through one of the sulfur atoms of the dithiocarbamate group. acs.org This interaction displaces the water molecule or hydroxide (B78521) ion that is normally bound to the zinc and is crucial for the enzyme's catalytic cycle, thereby leading to inhibition. The inhibition potency can be influenced by the nature of the substituents on the dithiocarbamate, with certain derivatives exhibiting low nanomolar inhibition constants. nih.gov
Dithiocarbamate derivatives have also been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic studies have shown that some of these derivatives act as non-competitive inhibitors, suggesting that they bind to an allosteric site on the enzyme rather than the active site. researchgate.net This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. Molecular docking studies have further supported the presence of an allosteric binding site. researchgate.net
Furthermore, dithiocarbamates have been shown to inhibit other enzymes such as urease and xanthine (B1682287) oxidase. dntb.gov.uaiitkgp.ac.in The mechanism of inhibition often involves interaction with metal ions in the active site or with critical cysteine residues.
Table 2: Examples of Enzymes Inhibited by Dithiocarbamates and a Summary of Inhibition Mechanisms
| Enzyme | Metal Cofactor (if any) | Type of Inhibition | Proposed Mechanism of Action |
| Carbonic Anhydrase | Zinc (Zn²⁺) | Varies (often non-competitive) | Coordination of a sulfur atom from the dithiocarbamate to the active site zinc ion. acs.org |
| α-Glucosidase | None | Non-competitive | Binding to an allosteric site, inducing a conformational change that reduces enzyme activity. researchgate.net |
| Urease | Nickel (Ni²⁺) | Competitive | Interaction with the nickel ions in the active site. |
| Xanthine Oxidase | Molybdenum (Mo), Iron (Fe) | Varies | Interaction with the metal cofactors or critical amino acid residues. |
| Metallo-β-lactamases | Zinc (Zn²⁺) | Competitive | Binding to the zinc ion in the active site. mdpi.com |
Modulation of Cellular Redox Signaling Pathways
Dithiocarbamates, including this compound, can significantly influence cellular redox homeostasis. These compounds can act as both antioxidants and pro-oxidants, depending on the cellular context and the presence of metal ions.
As antioxidants, dithiocarbamates have been shown to scavenge a variety of reactive oxygen species (ROS), including the hydroxyl radical and peroxynitrite. nih.gov This free radical scavenging activity can protect cells from oxidative damage to macromolecules such as DNA, proteins, and lipids. nih.gov The antioxidant properties of dithiocarbamates are partly attributed to their ability to reduce oxidized metal ions, thereby preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Conversely, in the presence of certain metal ions, particularly copper, dithiocarbamates can exhibit pro-oxidant activity. The copper-dithiocarbamate complexes can undergo redox cycling, leading to the generation of ROS. This induction of oxidative stress is believed to be a key mechanism behind the anticancer and apoptotic effects of some dithiocarbamates. f1000research.com The formation of ROS can trigger downstream signaling pathways that lead to programmed cell death.
Dithiocarbamates can also modulate redox-sensitive signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Pyrrolidine (B122466) dithiocarbamate (PDTC), a well-studied dithiocarbamate, is a known inhibitor of NF-κB activation. f1000research.com By interfering with these signaling pathways, dithiocarbamates can influence a wide range of cellular processes, including inflammation, cell proliferation, and survival.
Table 3: Redox-Modulating Activities of Dithiocarbamates
| Activity | Mechanism | Cellular Consequence |
| Antioxidant | Scavenging of reactive oxygen species (e.g., hydroxyl radical, peroxynitrite). nih.gov | Protection against oxidative damage to DNA, proteins, and lipids. |
| Pro-oxidant | Redox cycling of metal complexes (e.g., copper-dithiocarbamate), leading to ROS generation. f1000research.com | Induction of oxidative stress, apoptosis. |
| Modulation of Signaling Pathways | Inhibition of redox-sensitive transcription factors like NF-κB. f1000research.com | Alteration of gene expression related to inflammation and cell survival. |
Interactions with Macromolecules and Cellular Components (e.g., DNA, Proteins)
The biological effects of this compound are also mediated through its direct and indirect interactions with cellular macromolecules. As discussed previously, the pro-oxidant activity of dithiocarbamate-metal complexes can lead to oxidative damage to DNA. nih.gov This can result in single- and double-strand breaks, base modifications, and the formation of DNA adducts, which if not repaired, can lead to mutations and cell death.
Dithiocarbamates and their metabolites can also interact directly with proteins. The dithiocarbamate moiety can react with sulfhydryl groups of cysteine residues in proteins, a process known as S-thiolation. This covalent modification can alter the structure and function of the protein, leading to changes in enzyme activity, protein-protein interactions, and cellular signaling.
Furthermore, studies have shown that dithiocarbamate-based compounds can interact with a variety of important proteins. rsc.org For example, a comparative study of a linear dithiocarbamate and its macrocyclic analog demonstrated interactions with proteins such as bovine serum albumin, human serum albumin, and hemoglobin. rsc.org These interactions can affect the transport and distribution of the compound within the body and may also modulate the function of these proteins.
Influence on Permeability across Biological Membranes
The ability of this compound and its metal complexes to traverse biological membranes is a critical determinant of its biological activity. The lipophilicity of the compound, influenced by the benzyl group, plays a significant role in its passive diffusion across the lipid bilayer of cell membranes.
Studies on related compounds, such as benzyl alcohol, have shown that they can increase the fluidity of lipid bilayers. nih.govasbmb.org This fluidizing effect can lead to an increase in membrane permeability to ions and small molecules. nih.gov It is plausible that this compound could exert a similar effect, thereby facilitating its own entry into cells as well as potentially altering the transport of other substances across the membrane.
The chelation of metal ions by this compound can also significantly alter its membrane permeability. The formation of a neutral, lipophilic metal-dithiocarbamate complex can enhance its ability to cross cell membranes compared to the charged metal ion or the dithiocarbamate ligand alone. This is a key aspect of how dithiocarbamates can facilitate the uptake of metal ions into cells, which is relevant to both their therapeutic and toxicological effects.
Synergistic Activities with Central Metal Ions in Coordination Compounds
The biological activity of this compound can be significantly enhanced when it forms coordination compounds with central metal ions. This synergistic effect arises from the unique physicochemical properties of the resulting metal complex, which can differ substantially from those of the free ligand or the metal ion alone.
Metal-dithiocarbamate complexes have been investigated for a range of biological applications, including as anticancer and antimicrobial agents. nih.govsysrevpharm.org The synergistic activity is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across cell membranes and accumulation within the cell. Once inside the cell, the complex can release the metal ion and the dithiocarbamate ligand, which can then exert their respective biological effects.
Computational and Theoretical Studies on Benzyl Dimethyldithiocarbamate and Its Complexes
Density Functional Theory (DFT) Studies for Chemical Reactivity Profiles and Electronic Structure
No specific DFT studies detailing the chemical reactivity profiles or electronic structure for benzyl (B1604629) dimethyldithiocarbamate (B2753861) were found. However, research on related compounds, such as S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, has utilized DFT methods (specifically B3LYP with basis sets like 6-311G(3df,3pd)) to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. For other derivatives, DFT calculations have been employed to understand structure-property relationships and predict reactive sites through molecular electrostatic potential (MEP) maps. researchgate.net These studies typically show negative potential regions around electronegative atoms like nitrogen and sulfur, indicating sites susceptible to electrophilic attack. nih.gov
Molecular Docking Analyses for Ligand-Protein Binding Interactions
There is no available literature detailing molecular docking analyses specifically performed with benzyl dimethyldithiocarbamate as the ligand. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on other complex dithiocarbamate (B8719985) derivatives have used this method to investigate their binding affinity with specific protein targets. For instance, docking analyses on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a binding energy of -6.0 kcal/mol with a particular target protein. nih.govnih.gov Such studies help in understanding potential biological interactions by identifying key hydrogen bonds and hydrophobic interactions within the protein's active site.
Molecular Dynamics Simulations for Investigating Protein-Ligand Complex Stability
Specific molecular dynamics (MD) simulation studies for this compound complexes are not documented in the reviewed literature. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of protein-ligand complexes over time. This technique is often used as a follow-up to molecular docking to assess the dynamic behavior and stability of the predicted binding pose.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and their Correlation with Reactivity
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. nih.gov For example, in a study on a related hydrazinecarbodithioate, the HOMO-LUMO energy gap was calculated to be low, suggesting high chemical reactivity and polarizability. nih.gov From these energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov
Theoretical Insights into Reaction Mechanisms and Stereocontrol
No theoretical studies providing insights into the reaction mechanisms or stereocontrol involving this compound were identified. Such studies, typically employing DFT, are instrumental in mapping reaction pathways, calculating activation energies, and explaining the stereochemical outcomes of chemical reactions.
Advanced Material Science Applications of Benzyl Dimethyldithiocarbamate Derivatives
Utilization as Single Source Precursors for Metal Sulfide (B99878) Nanoparticles
Dithiocarbamate (B8719985) complexes, including those with benzyl (B1604629) groups, have been effectively utilized as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.netnih.govucl.ac.uk This approach is advantageous as the precursor molecule contains both the metal and sulfur, allowing for greater stoichiometric control in the resulting nanoparticle. researchgate.net The thermal decomposition, or thermolysis, of these well-defined molecular complexes leads to the formation of high-quality nanocrystalline materials with minimal impurities. nih.govscienceopen.com
The synthesis of various metal sulfide nanoparticles such as Zinc Sulfide (ZnS), Cadmium Sulfide (CdS), and Mercury(II) Sulfide (HgS) has been achieved through the thermolysis of N,N'-alkyl phenyl dithiocarbamate complexes at temperatures around 180 °C. scienceopen.com The properties of the nanoparticles, including their size and morphology, can be influenced by the specific structure of the dithiocarbamate ligand. scienceopen.com
In a study involving a series of new nickel(II) dithiocarbamate complexes with benzyl-containing ligands, thermal decomposition in a nitrogen atmosphere resulted in the formation of Nickel(II) Sulfide (NiS) as the final product. tandfonline.com Characterization of the resulting NiS nanomaterial confirmed its formation and provided insights into its physical properties.
| Precursor Ligand | Metal | Resulting Nanoparticle | Crystalline Size (nm) |
| Benzyl(4-fluorobenzyl)carbamodithioate | Ni(II) | NiS | 19.97 - 21.35 |
| Benzyl(4-cyanobenzyl)carbamodithioate | Ni(II) | NiS | 19.97 - 21.35 |
This table presents the crystalline size range of Nickel(II) Sulfide (NiS) nanoparticles synthesized from the thermal decomposition of specific benzyl-containing dithiocarbamate precursors. tandfonline.com
The decomposition temperature and precursor concentration are critical parameters that can be adjusted to control the phase and size of the resulting metal sulfide nanoparticles. For instance, in the synthesis of nickel sulfide nanoparticles from [Ni(S₂CNⁱBu₂)₂], pure α-NiS is formed at 150 °C, while pure β-NiS is obtained at 280 °C. rsc.org Similarly, studies on cobalt sulfide nanoparticle synthesis have shown that decreasing the precursor concentration leads to smaller, more monodispersed nanoparticles, while increasing the temperature results in larger nanoparticles. chalcogen.ro The solvent can also play a significant role in the decomposition mechanism, as seen in solvothermal synthesis where the solvent amine can interact with the dithiocarbamate precursor. ucl.ac.uk
Applications in Polymer Science and Engineering
Benzyl dithiocarbamate derivatives have demonstrated significant utility in polymer science, particularly in the realm of controlled radical polymerization. Their ability to act as chain transfer agents allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers.
Benzyl Dimethyldithiocarbamate (B2753861) as a Photoactive RAFT Agent in Radical Photopolymerization
Benzyl dithiocarbamates are effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are key components in one of the most versatile controlled radical polymerization techniques. The RAFT process allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions. Dithiocarbamates are particularly attractive as RAFT agents because their activity can be tuned by modifying the substituents on the nitrogen atom.
Research has shown that 3,5-dimethyl-1H-pyrazole-1-carbodithioates, including benzyl dithiocarbamates, are highly versatile RAFT agents. rsc.orgrsc.org They exhibit excellent control over the polymerization of a wide range of monomers. This control is quantified by the dispersity (Đ), also known as the polydispersity index (Mw/Mn), where a value closer to 1.0 indicates a more uniform polymer chain length.
| RAFT Agent Type | Monomer Type | Achieved Dispersity (Đ or Mw/Mn) |
| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | More Activated Monomers (e.g., methyl acrylate (B77674), styrene) | < 1.1 |
| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | Less Activated Monomers (e.g., vinyl acetate) | < 1.3 |
| Benzyl 1-pyrrolecarbodithioate | N-isopropylacrylamide | < 1.3 |
This table summarizes the performance of benzyl dithiocarbamate derivatives as RAFT agents in controlling the polymerization of different types of monomers, as indicated by the low dispersity values. rsc.orgrsc.orgresearchgate.net
The effectiveness of these RAFT agents has been demonstrated in the synthesis of polymers with very low dispersities. rsc.orgrsc.org For more activated monomers (MAMs) such as methyl acrylate and styrene, benzyl dithiocarbamates can achieve Đ values of less than 1.1. rsc.orgrsc.org For less activated monomers (LAMs) like vinyl acetate (B1210297), they can still maintain good control with Đ values below 1.3. rsc.orgrsc.org Similarly, the use of benzyl 1-pyrrolecarbodithioate as a RAFT agent in the polymerization of N-isopropylacrylamide has resulted in polymers with polydispersity indexes below 1.3. researchgate.net The photolytic stability of RAFT agents is a crucial factor in photopolymerization, with the structure of the fragmenting group influencing the efficiency of the process. rsc.org
Synthesis of Block Copolymers for Adsorbent Materials
The control afforded by RAFT polymerization using benzyl dithiocarbamate derivatives enables the synthesis of complex polymer architectures, most notably block copolymers. acs.org A block copolymer consists of two or more distinct polymer chains (blocks) linked together. By selecting monomers with different properties for each block, materials with tailored functionalities can be created.
A key application for such tailored block copolymers is in the development of advanced adsorbent materials. For instance, a novel poly(vinyl benzyl dithiocarbonate-dimethyl amino ethyl methacrylate) block copolymer has been synthesized and utilized as an effective adsorbent. The presence of dithiocarbamate functionalities within the polymer structure is crucial, as the sulfur atoms are excellent chelating agents for heavy metal ions. mdpi.com
Dithiocarbamate-functionalized materials have shown high efficiency in removing various heavy metals from wastewater. For example, dithiocarbamate-modified activated carbon has demonstrated significant adsorption capacities for lead(II), copper(II), and cadmium(II). rsc.org The maximum uptake for these metals was found to be 203.36 mg/g for Pb(II), 53.13 mg/g for Cu(II), and 102.89 mg/g for Cd(II). rsc.org This high affinity for heavy metals suggests that block copolymers containing benzyl dimethyldithiocarbamate segments could be highly effective and potentially reusable adsorbents for environmental remediation. The synthesis of such block copolymers would involve the sequential polymerization of different monomers, with the dithiocarbamate-containing block providing the active sites for metal ion binding.
Exploration of Conductive Properties in Benzyl Dithiocarbamate Metal Clusters
Metal complexes of dithiocarbamates, including those with benzyl substituents, are being investigated for their electronic properties. These materials have the potential to be used in various electronic applications due to their semiconducting nature.
Studies on a series of functionalized nickel(II) dithiocarbamate complexes, which included ligands with benzyl groups, have revealed that these materials behave as semiconductors at room temperature. tandfonline.com The solid-state electrical conductivity of these complexes confirms their potential for use in electronic devices. The thermal decomposition of these complexes to form metal sulfides, which are themselves important semiconductor materials, further highlights the electronic relevance of these precursors. tandfonline.com
Analytical and Catalytic Applications of Benzyl Dimethyldithiocarbamate
Role as a Laboratory Reagent in Organic Synthesis and Transformations
Benzyl (B1604629) dimethyldithiocarbamate (B2753861) and its related analogues serve as important reagents in organic synthesis, primarily as precursors for the formation of other sulfur-containing compounds and for the introduction of the dithiocarbamate (B8719985) functionality into molecules. The dithiocarbamate group is a key structural motif in various pharmaceuticals and agrochemicals, making its synthesis and subsequent transformations a focal point of research.
One of the key applications of benzyl dithiocarbamates is in the synthesis of other organic molecules. For instance, they can be transformed into other sulfur-containing compounds like thioethers and thiols through copper-catalyzed cross-coupling reactions. This provides a versatile strategy for the synthesis of a variety of organic sulfur molecules.
Furthermore, multicomponent reactions involving diazo compounds, secondary amines, and carbon disulfide have been developed for the synthesis of functionalized S-benzyl dithiocarbamates. A notable example is the triflic acid-promoted synthesis which allows for the creation of a diverse range of these compounds. A specific synthetic application includes the reaction of (2-nitro-2-propenyl)benzene with dimethylammonium dimethyldithiocarbamate to produce α-(1-nitroethyl)benzyl dimethyldithiocarbamate.
The synthesis of benzyl dithiocarbamates can be achieved through various methods, including a simple and environmentally friendly approach that involves treating benzyl halides with tetraalkylthiuram disulfides in water, which proceeds without the need for a metal catalyst. Visible-light-induced decarboxylation coupling reactions between N-hydroxyphthalimide esters and tetraalkylthiuram disulfides, using a photocatalyst, also yield benzyl dithiocarbamates in high yields. These synthetic routes highlight the accessibility and utility of benzyl dithiocarbamates as building blocks in organic chemistry.
Applications in Trace Element Concentration and Spectroscopic Determination
The dithiocarbamate functional group is a powerful chelating agent for a wide range of metal ions. This property is extensively utilized in the preconcentration of trace elements from various matrices, enabling their determination by sensitive spectroscopic techniques. While specific studies on this compound are limited in this direct context, the closely related compound, sodium dibenzyldithiocarbamate (B1202937) (NaDBDTC), serves as an excellent illustrative example of the capabilities of the benzyl dithiocarbamate ligand system.
A method utilizing NaDBDTC has been developed for the separation and concentration of numerous trace elements from water samples prior to their analysis by inductively coupled plasma emission spectrometry (ICP). usgs.gov In this procedure, the trace elements are coprecipitated with NaDBDTC, using a carrier element such as nickel or silver. usgs.gov The resulting metal-dithiocarbamate complexes are then collected, redissolved, and analyzed. usgs.gov This preconcentration step is crucial as the concentrations of many trace elements in natural waters are often below the direct detection limits of ICP. usgs.gov
The effectiveness of this method is demonstrated by the high recovery rates for a variety of elements, as detailed in the table below.
| Element | Symbol | Recovery (%) |
| Silver | Ag | >80 |
| Bismuth | Bi | >80 |
| Cadmium | Cd | >80 |
| Cobalt | Co | >80 |
| Copper | Cu | >80 |
| Iron | Fe | >80 |
| Molybdenum | Mo | >80 |
| Nickel | Ni | >80 |
| Lead | Pb | >80 |
| Tin | Sn | >80 |
| Vanadium | V | >80 |
| Zinc | Zn | >80 |
| Tungsten | W | <80 |
Data sourced from USGS Publications Warehouse. usgs.gov
The broad applicability of NaDBDTC for coprecipitating a wide array of trace elements showcases the potential of benzyl dithiocarbamate derivatives in analytical chemistry for trace metal analysis. usgs.gov The general class of dithiocarbamates has been successfully employed for the concentration of lead, cadmium, copper, and manganese using activated carbon coated with phenylpiperazine dithiocarbamate for subsequent analysis by flame atomic absorption spectrophotometry (FAAS). nih.gov
Use as Stationary Phase Components in Chromatographic Separations
The application of dithiocarbamate compounds as components of the stationary phase in chromatography has been noted as a means to enhance the separation of various analytes. nih.gov While specific examples detailing the use of this compound as a stationary phase are not prevalent in the reviewed literature, the chemical properties of the molecule suggest its potential in this area. The benzyl group can participate in π-π stacking and hydrophobic interactions, while the polar dithiocarbamate moiety can engage in dipole-dipole interactions and potentially coordinate with metal ions present in the analytes.
This combination of interaction capabilities could be leveraged to create stationary phases with unique selectivity for certain classes of compounds. For instance, dithiocarbamate-modified stationary phases could be particularly effective in the separation of metal ions or organometallic species through coordination chromatography. The development of such specialized stationary phases could offer advantages in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for targeted analytical separations. Further research in this area would be necessary to fully explore and realize the potential of this compound as a stationary phase component.
Catalytic Applications in Organic Reactions and Polymerization Processes
Benzyl dithiocarbamates have emerged as highly effective agents in the field of polymer chemistry, particularly in controlled/living radical polymerization (CRP) techniques. They function as iniferters (initiator-transfer agent-terminator) in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers.
The mechanism of RAFT polymerization mediated by benzyl dithiocarbamates involves the homolytic cleavage of the carbon-sulfur bond under UV irradiation. This generates a benzyl radical that can initiate polymerization and a dithiocarbamate radical that reversibly combines with the growing polymer chain. This reversible termination process allows for control over the polymerization, minimizing unwanted termination reactions.
The versatility of benzyl dithiocarbamates as RAFT agents has been demonstrated in the polymerization of various vinyl monomers, including:
Styrene
Methyl acrylate (B77674)
N,N-dimethylacrylamide
Vinyl acetate (B1210297)
For example, benzyl N,N-diethyldithiocarbamate has been used in combination with tetraethylthiuram disulfide as a two-component iniferter system for the polymerization of methyl acrylate. This combination was found to successfully prevent the deactivation of the iniferter site that was observed when using the benzyl dithiocarbamate alone. Furthermore, 3,5-dimethyl-1H-pyrazole-1-carbodithioates, a class of dithiocarbamate RAFT agents that includes benzyl derivatives, have shown broad applicability and provide excellent control over the polymerization of both more activated monomers (MAMs) like methyl acrylate and less activated monomers (LAMs) like vinyl acetate.
The ability to synthesize block copolymers is a significant advantage of using benzyl dithiocarbamates in RAFT polymerization. For instance, poly(N,N-dimethylacrylamide)-block-poly(methyl acrylate) and poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) have been successfully synthesized, demonstrating the utility of these RAFT agents in creating complex polymer structures.
Structure Activity Relationship Sar Studies of Benzyl Dimethyldithiocarbamate Analogs
Influence of Substituents on Biological Activities
The biological profile of benzyl (B1604629) dimethyldithiocarbamate (B2753861) analogs can be significantly altered by introducing various substituents on both the benzyl moiety and the nitrogen atom of the dithiocarbamate (B8719985) group. Research has systematically explored these modifications to establish clear structure-activity relationships.
The substituents on the nitrogen atom of the dithiocarbamate core play a crucial role in determining the biological efficacy. Studies on a series of dithiocarbamate derivatives have shown that incorporating cyclic amine substituents often leads to more potent activity compared to simple alkyl chains. For instance, in the context of acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease treatment, analogs with cyclic amine groups demonstrate superior inhibitory potential. nih.gov Specifically, compounds bearing a piperidinyl group have been found to be more effective than those with a pyrrolidinyl group. nih.gov This trend is also observed in antifungal activity, where a derivative with a piperidin-1-yl substituent exhibited a twofold greater anticandidal effect against various Candida species compared to a standard reference drug. researchgate.net The antimicrobial properties are generally enhanced in S-alkyl dithiocarbamates derived from cyclic amines like pyrrolidine (B122466), piperidine, and morpholine. tandfonline.com
Modifications to the benzyl group also modulate activity. While a comprehensive SAR study on benzyl substituents for benzyl dimethyldithiocarbamate itself is not extensively detailed in the available literature, broader principles can be inferred from related compounds. For example, in analogs of the bioactive molecule YC-1, the presence of the 1-benzyl group is considered essential for its antiplatelet activity. nih.gov In other classes of dithiocarbamates, the introduction of electron-withdrawing groups, such as nitro groups, onto aromatic rings has been shown to positively influence fungicidal activity. mdpi.com The synthesis of S-benzyl dithiocarbamates has been successful with both electron-donating and electron-withdrawing substituents on the aromatic ring, indicating that a wide range of derivatives are accessible for biological screening. tandfonline.com
| Analog Class | Substituent Modification | Observed Effect on Biological Activity | Primary Target/Activity |
|---|---|---|---|
| Coumarin-Dithiocarbamates | Cyclic Amine (Piperidinyl > Pyrrolidinyl) vs. Alkyl Amines on Dithiocarbamate N-atom | Enhanced inhibitory potency | Acetylcholinesterase (AChE) Inhibition |
| Novel Dithiocarbamate Derivatives | Piperidin-1-yl substituent on Dithiocarbamate N-atom | Twofold better anticandidal effect | Antifungal Activity |
| S-Alkyl Dithiocarbamates | Side chains from diallyl amine, pyrrolidine, piperidine, morpholine | Excellent antimicrobial properties | Antimicrobial Activity |
| Nitro-coumarins | Electron-withdrawing groups (e.g., Nitro) on aromatic ring | Positive contribution to fungicidal activity | Antifungal Activity |
Correlation between Molecular Structure and Enzyme Inhibitory Potential
The dithiocarbamate functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, often through its capacity to chelate metal ions essential for catalytic activity. tandfonline.comsemanticscholar.org The molecular structure of this compound analogs directly correlates with their potency and selectivity as enzyme inhibitors.
A primary mechanism of inhibition involves the interaction of the dithiocarbamate moiety with metalloenzymes. semanticscholar.org Dithiocarbamates are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. nih.govacs.org X-ray crystallography has confirmed that the inhibition mechanism involves the coordination of a sulfur atom from the dithiocarbamate group to the zinc ion within the enzyme's active site. nih.govacs.org Structure-activity relationship studies have demonstrated that even minor changes to the substituents on the dithiocarbamate scaffold can drastically alter the inhibitory activity against different CA isoforms. nih.gov Many dithiocarbamate derivatives have shown significantly greater potency than the clinically used sulfonamide inhibitor, acetazolamide. nih.gov
The enzyme inhibitory action of dithiocarbamates extends to other classes as well. They are known to inhibit metallo-β-lactamases, where the dithiocarbamate group is thought to bind to the zinc ion in the active site. mdpi.com In the context of parasitic diseases, dithiocarbamates can inhibit enzymes crucial for parasite survival, such as superoxide (B77818) dismutase (SOD), thioredoxin reductase, and cysteine proteases. semanticscholar.orgnih.gov The inhibition of SOD is attributed to the chelation of the metal cofactor (e.g., iron) at the enzyme's catalytic center. semanticscholar.org
Furthermore, specific structural hybrids have been designed to target particular enzymes. For example, coumarin-dithiocarbamate hybrids act as competitive inhibitors of α-glucosidase, while dithiocarbamates coupled with a phthalimide (B116566) moiety competitively inhibit acetylcholinesterase and butyrylcholinesterase. mdpi.com
| Enzyme Target | Inhibitor Class | Key Structural Feature/Mechanism | Therapeutic Area |
|---|---|---|---|
| Carbonic Anhydrases (CAs) | Dithiocarbamates | Coordination of a sulfur atom to the active site Zn²⁺ ion | Glaucoma, Cancer |
| Metallo-β-lactamases | Dithiocarbamates | Binding to the active site Zn²⁺ ion | Antibacterial |
| Superoxide Dismutase (SOD) | Dithiocarbamates | Chelation of the metal cofactor (e.g., Fe) | Antiparasitic |
| Acetylcholinesterase (AChE) | Dithiocarbamate-Phthalimide Hybrids | Competitive inhibition | Alzheimer's Disease |
| α-Glucosidase | Coumarin-Dithiocarbamate Hybrids | Competitive inhibition | Diabetes |
Impact of Coordination Mode and Metal Identity on Biological Efficacy
Dithiocarbamates are highly versatile monoanionic ligands that form stable complexes with a vast range of metals, including transition metals, main group elements, lanthanides, and actinides. bohrium.comnih.gov The biological activity of these metal complexes is profoundly influenced by both the identity of the coordinated metal ion and the specific coordination mode the ligand adopts.
The choice of the metal ion is a key determinant of the complex's biological activity. For instance, in cancer therapy research, gold(III) and copper(II) dithiocarbamate complexes have demonstrated significant anti-cancer properties. nih.govnih.gov A copper complex of diethyldithiocarbamate (B1195824) was found to be more potent at inhibiting the proteasome and inducing apoptosis than the corresponding zinc complex. nih.gov Similarly, gold(III) dithiocarbamate derivatives have shown higher cytotoxicity against cancer cells than the established drug cisplatin. nih.gov The synergy between an organotin(IV) moiety and a dithiocarbamate ligand has also been shown to result in enhanced biological activity. mdpi.com This highlights that the metal center is not merely a scaffold but an active contributor to the biological effect.
| Metal Ion | Dithiocarbamate Complex | Observed Biological Activity/Application | Coordination Mode Principle |
|---|---|---|---|
| Gold (Au) | Gold(III) Dithiocarbamates | Potent anti-cancer activity, higher cytotoxicity than cisplatin | Activity is dependent on the metal's redox properties and the resulting complex's geometry and stability. Common modes include bidentate chelation and monodentate coordination. |
| Copper (Cu) | Copper(II) Dithiocarbamates | Anti-cancer activity (proteasome inhibition), SOD inhibition, PET-imaging agents | |
| Tin (Sn) | Organotin(IV) Dithiocarbamates | Enhanced synergistic biological activity (e.g., antifungal) | |
| Technetium (Tc) | Technetium Dithiocarbamates | Used in PET-imaging |
Future Research Directions and Emerging Challenges in Benzyl Dimethyldithiocarbamate Research
Development of Novel and Sustainable Synthetic Methodologies
The future of Benzyl (B1604629) dimethyldithiocarbamate (B2753861) synthesis lies in the adoption of green and sustainable chemistry principles. Current research directions are focused on moving away from traditional methods that may involve hazardous solvents or metal catalysts. A significant emerging challenge is the development of catalyst-free, one-pot multicomponent reactions. researchgate.netacs.orgorganic-chemistry.orgasianpubs.org These approaches offer high atom economy and efficiency by combining starting materials like an amine, carbon disulfide, and a benzyl halide in a single step, often under solvent-free conditions or in environmentally benign solvent systems like water-ethanol mixtures. researchgate.netasianpubs.org
Key areas for future investigation include:
Catalyst-Free Syntheses: Expanding the scope of catalyst-free reactions to a wider range of substrates under solvent-free conditions to minimize waste and energy consumption. organic-chemistry.org
Flow Chemistry: Integrating continuous flow reactors for the synthesis of Benzyl dimethyldithiocarbamate to enhance safety, scalability, and product consistency.
Alternative Energy Sources: Exploring the use of microwave irradiation or sonication to accelerate reaction times and improve yields in sustainable solvent systems.
Bio-based Precursors: Investigating the potential for deriving the benzyl or dimethylamine (B145610) moieties from renewable biological sources to create a more sustainable lifecycle for the compound.
A comparison of traditional versus emerging synthetic approaches highlights the drive towards sustainability.
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Catalyst | Often requires metal catalysts | Primarily catalyst-free researchgate.netasianpubs.org |
| Solvent | Typically uses volatile organic solvents | Solvent-free or green solvents (e.g., water) organic-chemistry.org |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions acs.org |
| Efficiency | Moderate yields, higher waste | Good to excellent yields, high atom economy acs.orgorganic-chemistry.org |
| Conditions | Often requires heating | Room temperature conditions are often feasible acs.orgasianpubs.org |
Rational Design of Targeted Therapeutic Agents with Enhanced Efficacy
The dithiocarbamate (B8719985) scaffold is a known pharmacophore with applications in anticancer and neuroprotective strategies. acs.orgmdpi.combenthamdirect.com A major future challenge is the rational design of this compound derivatives as highly specific therapeutic agents. This involves modifying the core structure to enhance its affinity for specific biological targets while minimizing off-target effects.
Future research will likely concentrate on:
Enzyme Inhibition: Dithiocarbamates are known to inhibit enzymes like carbonic anhydrases and proteasomes. benthamdirect.comnih.gov Future work should focus on designing this compound analogues that selectively target isoforms of these enzymes implicated in specific diseases, such as carbonic anhydrase IX in cancer or specific proteasome subunits in neurodegenerative disorders. nih.gov
Multi-target Ligands: Designing hybrid molecules that incorporate the this compound moiety with another pharmacophore to create multi-target-directed ligands. For instance, combining it with structures known to inhibit acetylcholinesterase could yield novel treatments for Alzheimer's disease. acs.orgmdpi.com
Prodrug Strategies: Developing prodrugs of this compound that are activated only under the specific physiological conditions of a target tissue, such as the hypoxic environment of a solid tumor, thereby increasing efficacy and reducing systemic toxicity.
Metal Complexes: Investigating novel metal complexes of this compound (e.g., with copper, gold, or platinum) as therapeutic agents. The choice of metal and ligand structure can significantly influence biological activity, particularly in cancer therapy where they can act as potent proteasome inhibitors. benthamdirect.comnih.gov
Advanced Mechanistic Elucidation in Complex Biological Systems
A significant gap in current knowledge is a detailed understanding of how this compound interacts with and influences complex biological systems at a molecular level. Future research must employ advanced "omics" technologies to move beyond studying single-target interactions to mapping the compound's broader effects on cellular networks. mdpi.com
Emerging challenges and research directions include:
Proteomics and Metabolomics: Utilizing proteomic and metabolomic profiling to identify the full spectrum of proteins and metabolic pathways affected by this compound exposure in cells. mdpi.comduke.edu This can reveal novel mechanisms of action and potential off-target effects.
Mapping Signaling Pathways: Elucidating the precise impact of the compound on key signaling cascades, such as the NF-κB pathway, which is a known target for dithiocarbamates and is central to inflammation and cell survival. nih.gov
Oxidative Stress Modulation: Investigating the dual role of this compound in modulating oxidative stress. While dithiocarbamates can have antioxidant properties, their complexes with metals can also generate reactive oxygen species, a mechanism crucial for their anticancer effects. nih.gov
Comparative Interactomics: Performing comparative studies on the interaction profiles of this compound and its metabolites with key proteins, such as serum albumin and hemoglobin, to understand its pharmacokinetics and bioavailability. rsc.org
Integration with Cutting-Edge Technologies in Material Science
The unique chemical properties of the dithiocarbamate group make this compound a promising candidate for advanced material science applications. A key challenge is to integrate this molecule into functional materials and nanotechnologies.
Future research will focus on:
Controlled Radical Polymerization: Dithiocarbamates can act as iniferters or reversible addition-fragmentation chain-transfer (RAFT) agents. epa.govresearchgate.netcmu.edu A significant area of research is the application of this compound in RAFT polymerization to synthesize polymers with well-defined architectures and functionalities for applications in drug delivery and advanced coatings. researchgate.net
Nanoparticle Functionalization: Using this compound as a highly effective capping agent to stabilize and functionalize nanoparticles, such as gold or magnetic nanoparticles. rsc.orgacs.orgtandfonline.com The strong coordination of the dithiocarbamate group to metal surfaces provides robust stability, creating platforms for sensors, bioimaging agents, and catalysts. rsc.orgnih.gov
Single-Source Precursors: Exploring this compound metal complexes as single-source precursors for the synthesis of nanoscale metal sulfides. acs.orgrsc.org This method allows for precise stoichiometric control in the formation of quantum dots and other nanostructures with applications in electronics and photocatalysis. acs.org
Functional Surfaces and MOFs: Investigating the use of this compound for creating functionalized surfaces on materials like reduced graphene oxide for environmental remediation or as a ligand for the synthesis of novel metal-organic frameworks (MOFs) with unique catalytic or adsorptive properties. nih.gov
Addressing Research Gaps in Environmental and Agricultural Applications
While dithiocarbamates are widely used as agricultural fungicides, there are significant research gaps concerning their environmental fate, degradation, and long-term ecological impact. nih.govresearchgate.net Future research on this compound must prioritize environmental stewardship.
Key research gaps and challenges include:
Biodegradation Pathways: A critical challenge is to fully elucidate the biodegradation pathways of this compound in various environmental matrices like soil and water. mdpi.com Identifying its metabolites is crucial for a complete environmental risk assessment.
Toxicity of Metabolites: The degradation of related dithiocarbamates can produce toxic metabolites such as ethylene (B1197577) thiourea (B124793) (ETU). mdpi.com A priority is to determine if this compound degradation leads to similarly harmful byproducts and to develop strategies to mitigate their formation.
Heavy Metal Remediation: The strong metal-chelating ability of dithiocarbamates makes them suitable for removing toxic heavy metals from contaminated water. mdpi.comnih.gov Future studies should optimize the use of this compound, potentially immobilized on a solid support, for efficient and selective remediation of heavy metal ions like mercury, lead, and cadmium. nih.govarabjchem.org
| Research Area | Key Challenge | Future Direction |
| Environmental Fate | Unknown degradation products and persistence. mdpi.com | Comprehensive studies on biodegradation pathways in soil and water. |
| Ecotoxicology | Potential toxicity of metabolites to non-target organisms. nih.gov | Full toxicological profiling of breakdown products. |
| Application Efficiency | Over-application leading to environmental contamination. researchgate.net | Development of controlled-release and targeted delivery systems. |
| Remediation | Improving selectivity and efficiency for heavy metal removal. nih.gov | Design of immobilized this compound on reusable substrates. |
Exploration of New Catalytic Transformations Utilizing this compound
The ability of the dithiocarbamate moiety to act as a versatile ligand for a wide range of transition metals opens up exciting possibilities for catalysis. mdpi.commdpi.com A burgeoning field of research is the exploration of this compound and its metal complexes as novel catalysts for organic synthesis.
Emerging research directions include:
Ligand Development: Systematically studying how modifications to the benzyl and dimethylamino groups of the ligand influence the electronic and steric properties of its metal complexes, thereby tuning their catalytic activity and selectivity.
Cross-Coupling Reactions: Investigating the efficacy of palladium or copper complexes of this compound as catalysts in fundamental C-C and C-heteroatom bond-forming reactions.
Electrocatalysis and Photocatalysis: Exploring the use of materials functionalized with this compound, such as ligand-capped nanoparticles, as electrocatalysts for reactions like CO2 reduction or as components in photocatalytic systems for hydrogen production. acs.org
Asymmetric Catalysis: A significant long-term challenge is the design of chiral versions of this compound to serve as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Q & A
Q. What synthetic routes are commonly employed for benzyl dimethyldithiocarbamate, and how is structural confirmation achieved?
this compound is synthesized via nucleophilic substitution, where sodium dimethyldithiocarbamate reacts with benzyl halides under reflux conditions in polar aprotic solvents like DMSO (200°C) . Post-synthesis, structural confirmation relies on spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=S at ~1281 cm⁻¹, C=O at ~1694 cm⁻¹) .
- ¹H NMR resolves aromatic protons (δ 7.11–7.60 ppm) and methylene groups (δ 3.63–4.36 ppm) .
- HRMS validates molecular weight (e.g., m/z 373.00 [M+1]) .
Q. Which analytical techniques are critical for characterizing dithiocarbamate-metal complexes?
Metal complexes of dithiocarbamates require multi-technique characterization:
- Single-crystal X-ray diffraction confirms geometry and bonding (e.g., Pt complexes with DMSO ligands) .
- ¹³C and ¹⁹⁵Pt NMR track coordination-induced shifts (e.g., Pt-DMSO complexes show ¹⁹⁵Pt signals at δ -3265 ppm) .
- Elemental analysis verifies stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between dithiocarbamate analogs?
Discrepancies often arise from structural variations (e.g., counterions, substituents). A modified approach involves:
- Cross-referencing analogs : Toxicity data from structurally similar compounds (e.g., ziram for potassium dimethyldithiocarbamate) can bridge gaps .
- Conservative assumptions : Default to 100% dermal absorption in absence of experimental data to ensure safety margins .
- Dose-response alignment : Normalize endpoints (e.g., LD₅₀) across studies to account for dose selection biases .
Q. What experimental designs optimize the evaluation of anticancer activity in dithiocarbamate derivatives?
Key methodologies include:
- Cell line selection : Use paired cisplatin-sensitive (A2780) and resistant (SKOV-3) lines to assess efficacy and resistance mechanisms .
- MTT assay standardization : Incubate derivatives for 72 hours, with cell viability quantified via Coulter counting or absorbance .
- Control benchmarking : Compare IC₅₀ values against cisplatin and validate solvent effects (e.g., DMSO ≤5% v/v) .
Q. How do spectroscopic and computational methods address ambiguities in dithiocarbamate reaction mechanisms?
For ambiguous intermediates or equilibria (e.g., O/S isomerization in Pt complexes):
- Variable-temperature NMR tracks dynamic processes (e.g., DMSO ligand exchange) .
- DFT calculations model reaction pathways and stabilize transition states .
- SQUEEZE refinement in crystallography accounts for disordered solvent in crystal lattices .
Methodological Insights
Q. What strategies mitigate bias in pharmacological studies of dithiocarbamates?
- Blinded assays : Separate compound preparation and cell culture teams to prevent observer bias .
- Replication : Validate results across ≥3 independent experiments with statistical rigor (e.g., ANOVA with p<0.05) .
- Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to isolate compound effects .
Q. How are stability and solubility challenges addressed during dithiocarbamate formulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
